1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring attached to a dihydroindene moiety
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and stabilizers for various applications.
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus through the MAPK (mitogen-activated protein kinases) pathway .
Mode of Action
This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and proliferation .
Biochemical Pathways
The compound primarily affects the MAPK signaling pathway . This pathway is involved in various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting the B-raf protein, the compound disrupts this pathway, potentially leading to altered cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be well absorbed and distributed throughout the body
Result of Action
The inhibition of the B-raf protein and disruption of the MAPK signaling pathway can lead to changes in cell growth and proliferation . This could potentially have therapeutic effects in conditions characterized by abnormal cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the B-raf protein
Biochemical Analysis
Biochemical Properties
The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is known to interact with certain proteins in biochemical reactions. Specifically, it targets the protein serine/threonine-protein kinase B-raf . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.
Cellular Effects
Given its interaction with the serine/threonine-protein kinase B-raf , it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the serine/threonine-protein kinase B-raf . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene with piperidin-4-one under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), yielding the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one oxime: A related compound with similar structural features but different functional groups.
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Another compound with a similar indene and piperidine structure.
Uniqueness
This compound is unique due to its specific combination of the indene and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXRZOKECZXFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640821 | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-76-5 | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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